1-(2,3-Dihydroxybenzylidene)semicarbazide
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Overview
Description
1-(2,3-Dihydroxybenzylidene)semicarbazide is an organic compound with the molecular formula C8H9N3O3. It is a derivative of semicarbazide, characterized by the presence of a benzylidene group substituted with two hydroxyl groups at the 2 and 3 positions.
Preparation Methods
The synthesis of 1-(2,3-Dihydroxybenzylidene)semicarbazide typically involves the condensation of 2,3-dihydroxybenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization .
Synthetic Route:
- Dissolve 2,3-dihydroxybenzaldehyde in ethanol.
- Add semicarbazide hydrochloride and a few drops of glacial acetic acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production:
Chemical Reactions Analysis
1-(2,3-Dihydroxybenzylidene)semicarbazide undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction:
- Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution:
- The hydroxyl groups in the benzylidene ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride.
- Substitution reagents: Halogens, electrophiles.
Major Products:
- Quinones (from oxidation).
- Amines (from reduction).
- Substituted benzylidene derivatives (from substitution).
Scientific Research Applications
1-(2,3-Dihydroxybenzylidene)semicarbazide has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential antimicrobial and antioxidant properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Used in the development of novel pharmaceuticals and drug delivery systems.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Employed in the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxybenzylidene)semicarbazide involves its interaction with various molecular targets and pathways:
Molecular Targets:
- Enzymes: The compound can inhibit specific enzymes by binding to their active sites.
- Receptors: It may interact with cellular receptors, modulating their activity.
Pathways Involved:
- Oxidative Stress Pathway: The compound’s antioxidant properties help in reducing oxidative stress by scavenging free radicals.
- Inflammatory Pathway: It can modulate inflammatory responses by inhibiting pro-inflammatory mediators .
Comparison with Similar Compounds
- 1-(2,4-Dihydroxybenzylidene)semicarbazide
- 1-(2,5-Dihydroxybenzylidene)semicarbazide
- 1-(2,6-Dihydroxybenzylidene)semicarbazide
Comparison:
Uniqueness: The presence of hydroxyl groups at the 2 and 3 positions in 1-(2,3-Dihydroxybenzylidene)semicarbazide imparts unique chemical properties, such as enhanced hydrogen bonding and increased reactivity towards electrophiles.
Properties
CAS No. |
106324-34-9 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
[(E)-(2,3-dihydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)11-10-4-5-2-1-3-6(12)7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
InChI Key |
VUVRYXKDEOUOSV-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NNC(=O)N |
Origin of Product |
United States |
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